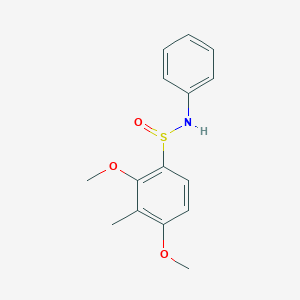

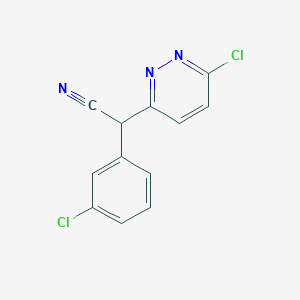

![molecular formula C11H7ClF3NOS B3036221 2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole CAS No. 339018-43-8](/img/structure/B3036221.png)

2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole

Descripción general

Descripción

“2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole” is an intermediate used in the synthesis of insecticides such as thiamethoxam .

Synthesis Analysis

The synthesis of this compound involves the use of 3-chloropropene as a starting material. Chlorine gas (or a compound that can produce chlorine gas, such as sulfonyl chloride) and 1-isothiocyanato-2-propene in chloroform solution are simultaneously added to a refluxing chloroform solution . This reaction requires an excess of chlorine gas, and there are many side reactions.Molecular Structure Analysis

The molecular formula of “2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole” is C4HClF3NS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

This compound is a pale yellow crystal or pale yellow liquid with a melting point of 29-31°C . It is insoluble in water but soluble in dichloromethane, chloroform, and carbon tetrachloride .Aplicaciones Científicas De Investigación

- Advantages : These neonicotinoids exhibit lower dosage requirements, broader insecticidal spectra, and improved safety compared to their first-generation counterparts. They can target both above-ground and below-ground pests and can be applied to stems, leaves, soil, and seeds .

- Example : It contributes to the production of berotralstat , an FDA-approved drug used for treating hereditary angioedema (HAE). Berotralstat inhibits plasma kallikrein, thereby reducing inflammation in HAE patients .

- Research Interest : Scientists explore its reactivity patterns to develop novel synthetic methodologies .

- Market Prospects : Neonicotinoids like thiamethoxam have gained attention as effective and environmentally friendly insecticides .

Pesticide Intermediates and Agrochemicals

Pharmaceutical Intermediates

Organic Synthesis and Medicinal Chemistry

Functionalization Studies

Insecticide Development

Antiviral Drug Synthesis

Mecanismo De Acción

Target of Action

Thiazole ring compounds have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s known that the trifluoromethyl group (-cf3) attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially influence these properties, as it has been shown to increase the potency of certain drugs .

Result of Action

It’s known that the inclusion of a -cf3 group in the para-position of the phenolic ring can increase the potency for inhibiting 5-hydroxytryptamine (5-ht) uptake by 6-fold, when compared to the corresponding non-fluorinated analog .

Safety and Hazards

Direcciones Futuras

The compound is an intermediate in the synthesis of the second generation of neonicotinoid insecticides, which are attracting attention in the pesticide industry due to their lower usage, broader insecticidal spectrum, and higher safety . It is used in the synthesis of thiamethoxam, thiacloprid, and clothianidin . These insecticides not only have preventive effects on above-ground and underground pests, but can also treat stems, soil, and seeds .

Propiedades

IUPAC Name |

2-chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NOS/c12-10-16-5-9(18-10)6-17-8-3-1-2-7(4-8)11(13,14)15/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFWBSKXQQQKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201205120 | |

| Record name | 2-Chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole | |

CAS RN |

339018-43-8 | |

| Record name | 2-Chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339018-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3036138.png)

![2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide](/img/structure/B3036141.png)

![3-[(3-Cyanobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3036142.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3036148.png)

![(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B3036149.png)

![3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036155.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-diphenylmalonamide](/img/structure/B3036158.png)

![2-[3,4-bis(2,4-dichlorobenzoyl)-1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B3036160.png)